molecular formula C9H6F2N2O B1625555 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 349482-17-3

2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B1625555
CAS No.: 349482-17-3
M. Wt: 196.15 g/mol
InChI Key: KIBFXXUFUGPXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its broad range of biological activities and is often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields high amounts of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and other advanced techniques can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

Mechanism of Action

The mechanism of action for 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. It often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins essential for cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is unique due to the presence of fluorine atoms, which can significantly alter its biological activity and pharmacokinetic properties. This makes it a valuable compound for drug development and other scientific research .

Properties

IUPAC Name

2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-9(11)8(14)6-5-12-7-3-1-2-4-13(6)7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBFXXUFUGPXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476268
Record name 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349482-17-3
Record name 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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